Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
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Description
The compound “Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate” is a complex organic molecule. Unfortunately, there is not much specific information available about this compound .
Synthesis Analysis
The synthesis of similar compounds often involves the Williamson etherification method . This method involves the reaction of a halogenated hydrocarbon with a phenol in the presence of a base .Scientific Research Applications
Synthesis Techniques and Characterization
The compound Ethyl 4-((4-chlorobenzyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is synthesized through various methods involving reactions with different reagents to form structurally related compounds. For instance, synthesis techniques involve reactions with ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, leading to compounds characterized by X-ray diffraction studies revealing their crystalline structures, intramolecular hydrogen bonds, and π … π interactions, indicative of their potential pharmacological importance (D. Achutha et al., 2017). Similar synthesis approaches involve reacting ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with substituted hydrazines under selective conditions to obtain regioisomeric products (E. I. Mikhed’kina et al., 2009).
Molecular Interactions and Structural Stability
Research highlights the importance of molecular interactions and structural stability in synthesized compounds. Hirshfeld surface analysis and fingerprint plots derived from crystallography studies offer insights into the nature of molecular contacts, contributing significantly to the structural stability of compounds like ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate (D. Achutha et al., 2017). These studies are crucial for understanding the potential interactions in biological systems and for the design of pharmacologically active compounds.
properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-3-27-21(26)20-18(28-13-15-6-8-16(22)9-7-15)12-19(25)24(23-20)17-10-4-14(2)5-11-17/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDVHJVQEUIEDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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